molecular formula C17H18ClN B14464696 2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- CAS No. 66171-84-4

2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl-

Cat. No.: B14464696
CAS No.: 66171-84-4
M. Wt: 271.8 g/mol
InChI Key: HCMDSXUJKIHBAB-UHFFFAOYSA-N
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Description

2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a propenyl group attached to an amine group, with additional phenyl and chlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of aniline derivatives with propenyl halides in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-2-propen-1-amine
  • N-Benzyl-2-propen-1-amine
  • N-Isopropyl-2-propen-1-amine

Uniqueness

2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of phenyl and chlorophenyl groups makes it particularly interesting for applications in medicinal chemistry and materials science .

Properties

CAS No.

66171-84-4

Molecular Formula

C17H18ClN

Molecular Weight

271.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N,N-dimethyl-3-phenylprop-2-en-1-amine

InChI

InChI=1S/C17H18ClN/c1-19(2)13-12-15(14-8-4-3-5-9-14)16-10-6-7-11-17(16)18/h3-12H,13H2,1-2H3

InChI Key

HCMDSXUJKIHBAB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=C(C1=CC=CC=C1)C2=CC=CC=C2Cl

Origin of Product

United States

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